1-Butyl-1-(4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1-(4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)guanidine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Butyl-1-(4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butyl-1-(4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Butyl-1-(4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s antimicrobial activity is likely due to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Comparison with Similar Compounds
1-Butyl-1-(4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)guanidine can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Azathioprine: An immunosuppressive agent used in rheumatoid arthritis.
What sets this compound apart is its unique combination of butyl and guanidine groups, which may confer distinct chemical and biological properties not found in other imidazole derivatives.
Properties
Molecular Formula |
C10H21N5 |
---|---|
Molecular Weight |
211.31 g/mol |
IUPAC Name |
1-butyl-1-(5,5-dimethyl-1,4-dihydroimidazol-2-yl)guanidine |
InChI |
InChI=1S/C10H21N5/c1-4-5-6-15(8(11)12)9-13-7-10(2,3)14-9/h4-7H2,1-3H3,(H3,11,12)(H,13,14) |
InChI Key |
BUVXXCIZRQWCDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NCC(N1)(C)C)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.